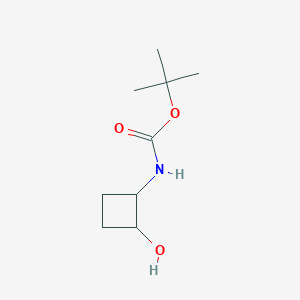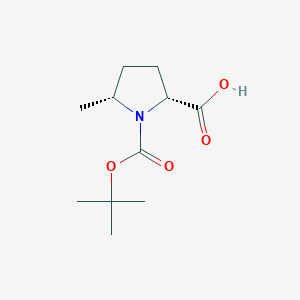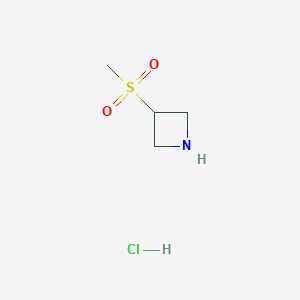
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to 1-Phenyl-1-cyclopropanecarboxylic acid1 and 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid2, which are organic compounds with a cyclopropane ring attached to a carboxylic acid group12.
Synthesis Analysis
The synthesis of similar compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC), involves the conversion of S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequent oxidation to ethylene by ACC oxidases (ACOs)3. However, the specific synthesis process for 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is not readily available in the retrieved data.
Molecular Structure Analysis
The molecular structure of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is not explicitly provided in the retrieved data. However, it can be inferred that it contains a cyclopropane ring attached to a carboxylic acid group, similar to Cyclopropanecarboxylic acid4.Chemical Reactions Analysis
The specific chemical reactions involving 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not available in the retrieved data. However, similar compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) are involved in the biosynthesis of the plant hormone ethylene3.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not explicitly provided in the retrieved data. However, similar compounds like Cyclopropanecarboxylic acid have a molecular weight of 86.0892, a boiling point of 456.2 K, and a melting point of 14-17 °C45.Scientific Research Applications
Ethylene Precursor and Plant Biology
Ethylene Biosynthesis in Plants : 1-Aminocyclopropane-1-carboxylic acid (ACC), a close derivative, is a well-known precursor of the plant hormone ethylene, important in plant growth and development. It is involved in various aspects of plant biology, including responses to environmental stimuli and regulation of developmental processes (Li, Mou, Van de Poel, & Chang, 2021).
Signaling Role of ACC : Recent studies have shown that ACC itself, apart from being an ethylene precursor, can function as a signaling molecule, influencing various growth and developmental aspects in both seed and non-seed plants (Polko & Kieber, 2019).
ACC Transport and Agronomic Applications : Research on the transport of ACC within plants has significant implications for agricultural practices. Understanding ACC's role and transport mechanisms could lead to advancements in crop yield and stress resistance (Vanderstraeten & Van Der Straeten, 2017).
Biochemical Analysis and Synthesis
Analytical Methods for ACC : Various methods have been developed for the quantitative determination of ACC, a derivative of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid, which is crucial for studying its role in ethylene biosynthesis in plants (Lizada & Yang, 1979).
Synthesis of ACC Derivatives : There has been significant interest in synthesizing derivatives of ACC due to their biological activity. These derivatives have applications in understanding enzyme inhibition and the biochemical pathways in plants (Groth, Lehmann, Richter, & Schöllkopfh, 1993).
Molecular Biology and Natural Products
Natural Occurrence and Biological Activities : ACC and its analogs are found naturally in various life forms and have a wide range of biological activities, including antimicrobial and antitumoral effects. This highlights the compound's relevance in natural product chemistry and drug discovery (Coleman & Hudson, 2016).
Structural Studies and Inclusion Compounds : Research on crystalline inclusion complexes of cyclopropane derivatives provides insights into the molecular structure and potential applications in material science and molecular engineering (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).
Safety And Hazards
The specific safety and hazards associated with 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not available in the retrieved data. However, similar compounds like 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation2.
Future Directions
The future directions for research on 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not explicitly mentioned in the retrieved data. However, recent studies suggest that similar compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) may play a signaling role independent of their biosynthesis, indicating potential areas for future research3.
properties
IUPAC Name |
1-(4-ethylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTCRMCNEUULBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)





![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)



